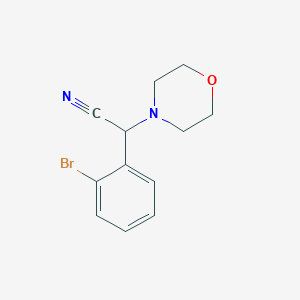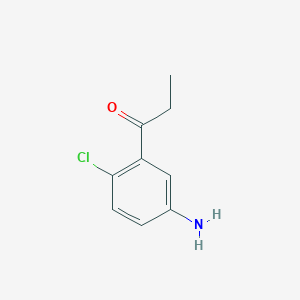![molecular formula C11H16ClN3S B1518700 {2-[(1,3-苯并噻唑-2-基)氨基]乙基}二甲基胺盐酸盐 CAS No. 1177362-00-3](/img/structure/B1518700.png)
{2-[(1,3-苯并噻唑-2-基)氨基]乙基}二甲基胺盐酸盐
描述
{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3S and its molecular weight is 257.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗惊厥活性
具有 2-氨基苯并噻唑结构的化合物已被评估其抗惊厥活性 . 设计并合成了一系列 2-[2-(取代)肼基]-1,3-苯并噻唑和 2-(1,3-苯并噻唑-2-基硫代)-N'-(取代)乙酰肼 . 该系列中最具活性的化合物在 6 Hz 精神运动性癫痫发作测试中显示出显着的保护作用 .
抗结核活性
苯并噻唑衍生物已显示出作为抗结核化合物的潜力 . 将新合成的分子的抑制浓度与标准参考药物进行比较,发现新的苯并噻唑衍生物对 M. 结核病 具有更好的抑制能力。
糖尿病的治疗
抗炎活性
已合成苯并噻唑衍生物并筛选其抗炎镇痛、致溃疡和脂质过氧化活性 .
抗菌活性
苯并噻唑衍生物通过抑制各种酶而表现出抗菌活性 . 这些酶包括二氢乳清酸酶、DNA 旋转酶、尿苷二磷酸-N-乙酰烯醇丙酮酰葡萄糖胺还原酶 (MurB)、肽脱甲酰酶、醛糖还原酶、二氢叶酸还原酶、烯酰酰基载体蛋白还原酶、二烷基甘氨酸脱羧酶、脱氢鲨烯合酶、二氢叶酸合成酶和酪氨酸激酶 .
病毒感染的治疗
作用机制
Target of Action
The primary target of {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibition against this bacterium . The target protein within the bacterium is DprE1 , which is crucial for the survival of the bacterium .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its death
Biochemical Pathways
The compound affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis . By inhibiting the function of DprE1, it disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This leads to the death of the bacterium .
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacterium .
生化分析
Biochemical Properties
{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound also binds to specific proteins, altering their conformation and function .
Cellular Effects
The effects of {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride on cells are profound. It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. In particular, the compound has been observed to modulate the activity of key signaling molecules, thereby affecting processes such as cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s interaction with enzymes and proteins is crucial for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity .
Dosage Effects in Animal Models
The effects of {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its biological activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for the compound’s efficacy and safety in therapeutic applications .
Subcellular Localization
The subcellular localization of {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence the compound’s biological activity and potential therapeutic applications .
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-14(2)8-7-12-11-13-9-5-3-4-6-10(9)15-11;/h3-6H,7-8H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPVUPWOIDAMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=CC=CC=C2S1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid](/img/structure/B1518621.png)

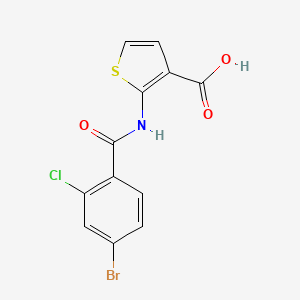


![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)

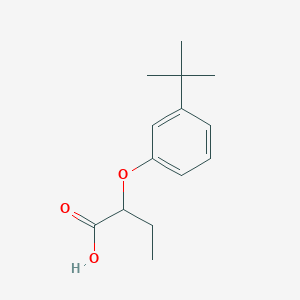
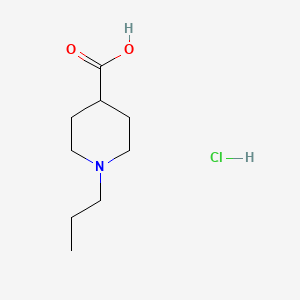
![N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1518635.png)

![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)
